tert-Butyl 4-amino-4-(3-methoxyphenyl)piperidine-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

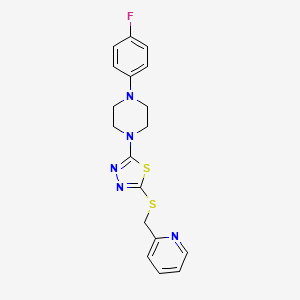

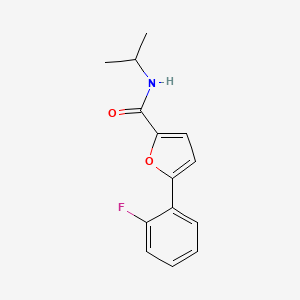

“tert-Butyl 4-amino-4-(3-methoxyphenyl)piperidine-1-carboxylate” is a chemical compound with the CAS Number: 1089280-53-4 . It has a molecular weight of 306.41 and a molecular formula of C17H26N2O3 . It is a solid substance and is stored in a dark place, under an inert atmosphere, at room temperature .

Molecular Structure Analysis

The molecular structure of “tert-Butyl 4-amino-4-(3-methoxyphenyl)piperidine-1-carboxylate” is represented by the formula C17H26N2O3 . This indicates that the compound contains 17 carbon atoms, 26 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms .Physical And Chemical Properties Analysis

“tert-Butyl 4-amino-4-(3-methoxyphenyl)piperidine-1-carboxylate” is a solid substance . It has a molecular weight of 306.4 and a molecular formula of C17H26N2O3 . The compound is stored in a dark place, under an inert atmosphere, at room temperature .Applications De Recherche Scientifique

Key Intermediate in Pharmaceutical Synthesis

Tert-butyl 4-amino-4-(3-methoxyphenyl)piperidine-1-carboxylate is a crucial intermediate in the synthesis of various pharmaceutical compounds. For instance, it is used in the synthesis of Vandetanib, a medication used for certain types of cancer. The compound is synthesized from piperidin-4-ylmethanol through acylation, sulfonation, and substitution, achieving a total yield of 20.2% (Wang, Wang, Tang, & Xu, 2015).

Intermediate in Biologically Active Compounds

This compound serves as an important intermediate in the synthesis of biologically active compounds such as Crizotinib, used in cancer treatment. The synthesis process involves using tert-butyl-4-hydroxypiperdine-1-carboxylate as the starting material, and the product is confirmed through spectroscopic methods like MS and 1 HNMR (Kong, Zhang, Xu, Zhou, Zheng, & Xu, 2016).

Synthesis of Benziimidazole Compounds

It is also used in the synthesis of tert-Butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate, an intermediate for creating biologically active benziimidazole compounds. The synthesis involves a low-cost amination process with CuI, ethylene glycol, and potassium phosphate as catalyst, ligand, and base, respectively (Liu Ya-hu, 2010).

Component in Molecular Structure Studies

In molecular structure studies, this compound contributes to the understanding of asymmetric units and molecular conformations, as demonstrated in its use in crystallography. It helps in elucidating the structure of molecules like methoxyphenyl ring and pyrimidine ring (Anthal, Singh, Desai, Arunakumar, Sreenivasa, Kamni, & Kant, 2018).

Synthesis of Enantiopure Compounds

It plays a role in synthesizing enantiopure compounds, essential for creating specific drug molecules with targeted effects. For example, it is used in synthesizing enantiopure 4-hydroxypipecolate and 4-hydroxylysine derivatives from a common 4,6-dioxopiperidinecarboxylate precursor (Marin, Didierjean, Aubry, Casimir, Briand, & Guichard, 2004).

Safety and Hazards

The safety information available indicates that “tert-Butyl 4-amino-4-(3-methoxyphenyl)piperidine-1-carboxylate” may cause skin and eye irritation (H315-H319) . Precautionary measures include avoiding inhalation or skin contact, wearing protective gloves and eye protection, and washing thoroughly after handling .

Propriétés

IUPAC Name |

tert-butyl 4-amino-4-(3-methoxyphenyl)piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O3/c1-16(2,3)22-15(20)19-10-8-17(18,9-11-19)13-6-5-7-14(12-13)21-4/h5-7,12H,8-11,18H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJFYBXHGLMJUSW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(C2=CC(=CC=C2)OC)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-phenethyloxalamide](/img/structure/B2614164.png)

![N-[(3R,4R)-4-(Hydroxymethyl)oxolan-3-yl]prop-2-enamide](/img/structure/B2614167.png)

![2-[(2,6-Dichlorobenzyl)thio]acetohydrazide](/img/structure/B2614169.png)

![4-(6-((Imidazo[1,2-a]pyridin-2-ylmethyl)thio)pyrimidin-4-yl)morpholine](/img/structure/B2614178.png)

![[5-[[(4-Methylphenyl)methyl-prop-2-ynylamino]methyl]furan-2-yl]methanol](/img/structure/B2614181.png)